molecular formula C13H16INO2 B294923 1-Methylpiperidin-4-yl 2-iodobenzoate

1-Methylpiperidin-4-yl 2-iodobenzoate

Cat. No.: B294923
M. Wt: 345.18 g/mol
InChI Key: PELWOVKMTQUDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound’s chemical identity is defined by its IUPAC name: (1-methylpiperidin-4-yl) 2-iodobenzoate . Its molecular formula is C₁₃H₁₆INO₂ , with a molecular weight of 345.18 g/mol . Key identifiers include:

Property Value
CAS Registry Number 102698-62-4
Synonyms 1-Methyl-4-piperidyl 2-iodobenzoate; 4-Iodobenzoic acid 1-methylpiperidin-4-yl ester
Structural Features Piperidine ring (N-methyl substitution at position 1) + 2-iodobenzoate ester

The piperidine ring adopts a chair conformation, while the 2-iodobenzoate group introduces steric and electronic effects critical for biological activity. The iodine atom at the ortho position of the benzoate enhances polarizability, influencing receptor binding kinetics .

Historical Context in Medicinal Chemistry

Piperidine derivatives have been explored since the mid-20th century for their neuropharmacological potential. Early work focused on anticholinergic agents like propiverine hydrochloride , a urinary incontinence drug whose metabolites share structural similarities with 1-methylpiperidin-4-yl 2-iodobenzoate . The iodobenzoate moiety gained prominence in the 2000s with the development of radiopharmaceuticals for imaging cholinesterase activity in Alzheimer’s disease (AD). For example, N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate was used in single-photon emission computed tomography (SPECT) to visualize butyrylcholinesterase (BChE) distribution in transgenic AD mouse models .

Synthetic routes to this compound typically involve:

  • Esterification : Reacting 2-iodobenzoic acid with 1-methylpiperidin-4-ol under Steglich or Mitsunobu conditions .
  • Purification : Chromatographic separation to achieve ≥95% purity, as verified by high-performance liquid chromatography (HPLC) .

Role in Cholinesterase-Targeted Research

Cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—are key targets in neurodegenerative disease research. This compound exhibits dual relevance:

Structural Basis for Cholinesterase Interaction

  • The piperidine nitrogen engages in hydrogen bonding with catalytic triad residues (e.g., His438 in AChE) .
  • The iodine atom enhances van der Waals interactions with hydrophobic pockets near the active site, as demonstrated in molecular docking studies .

Diagnostic Applications

In AD models, radiolabeled analogs like ¹²³I-1-methylpiperidin-4-yl 2-iodobenzoate show higher retention in brain regions with amyloid-beta plaques, correlating with BChE upregulation . Comparative SPECT studies in 5XFAD mice revealed 25–40% greater cortical signal intensity versus wild-type controls, underscoring its diagnostic potential .

Kinetics and Selectivity

While exact kinetic parameters (e.g., Kₘ, Vₘₐₓ) for this compound remain under investigation, related esters exhibit:

Compound Enzyme Kₘ (μM) Selectivity Ratio (BChE/AChE)
N-Methylpiperidin-4-yl 4-iodobenzoate BChE 0.212 ± 0.010 74.5
1-Methylpiperidin-4-yl thioesters AChE 19.0 ± 22.0 0.095

These data suggest iodobenzoate derivatives preferentially target BChE, making them valuable for probing AD-associated neuroinflammation .

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-iodobenzoate

InChI

InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3

InChI Key

PELWOVKMTQUDPE-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Iodo vs. 4-Iodobenzoate Derivatives

A critical distinction arises from the position of the iodine substituent on the benzoate ring. For example:

  • However, the 4-iodo derivative showed higher specificity as a butyrylcholinesterase ligand in neurological studies .
  • In contrast, 2-iodobenzoate derivatives (e.g., methyl 2-iodobenzoate in ) are utilized in polymer synthesis due to their reactivity in Suzuki-Miyaura cross-coupling reactions, highlighting the role of iodine position in directing synthetic applications .

Heterocyclic Amine Substitutions

Variations in the amine component significantly alter biological activity:

  • Morpholino-substituted analogs (e.g., compound 13 in ) demonstrated marginally higher BMK1 inhibitory activity compared to 1-methylpiperidin-4-yl derivatives, suggesting that bulkier or more polar amine groups enhance target engagement in kinase inhibition .
  • Pyrrolidinyl analogs (e.g., (S)- and (R)-1-methylpyrrolidin-3-yl 4-iodobenzoate in ) exhibited reduced cholinesterase binding affinity compared to piperidinyl derivatives, emphasizing the importance of ring size and conformational flexibility .

Functional Group Modifications

  • Methoxy vs. Iodo Substitutions : Replacement of the 2-iodo group with methoxy (compound 11 in ) or ethoxy (compound 18) groups preserved BMK1 inhibitory activity, while methyl substitution (compound 17) caused a sharp decline, indicating iodine’s electronic effects are critical for activity .
  • Nitro vs. Iodo Substituents : 2-Nitrobenzoate derivatives (e.g., 2-nitrobenzoic acid in ) failed to induce bioreporter activity, unlike structurally distinct iodobenzoates, underscoring the role of iodine in specific biological recognition .

Data Tables

Table 2. Structural Modifications and Activity Trends

Modification Activity Impact (vs. 2-iodobenzoate) Rationale
Iodo → Methoxy (2-position) No significant change Similar steric bulk, altered electronics
Iodo → Methyl (2-position) >50% activity loss Reduced electron-withdrawing capacity
Piperidinyl → Pyrrolidinyl Reduced binding affinity Smaller ring, restricted conformation
2-Iodo → 4-Iodo Enhanced enzyme specificity Altered spatial interaction with targets

Research Findings and Implications

  • Kinase Inhibition: The 1-methylpiperidin-4-yl group in 2-iodobenzoate derivatives optimizes BMK1 inhibition by balancing lipophilicity and target binding, though morpholino analogs slightly outperform due to enhanced hydrogen bonding .
  • Neurological Imaging : 4-Iodobenzoate derivatives exhibit superior cholinesterase ligand properties compared to 2-iodo isomers, likely due to better alignment with the enzyme’s active site .

Preparation Methods

Carbodiimide-Mediated Esterification

The most widely reported method involves coupling 2-iodobenzoic acid with 1-methylpiperidin-4-ol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). This approach mirrors protocols for analogous iodobenzoate esters.

Reaction Mechanism :

  • Activation of 2-iodobenzoic acid’s carboxyl group via DCC, forming an O-acylisourea intermediate.

  • Nucleophilic attack by 1-methylpiperidin-4-ol’s hydroxyl group, yielding the ester product.

  • Quenching with aqueous acid to remove dicyclohexylurea (DCU) byproducts.

Optimized Conditions :

  • Solvent : Anhydrous DCM minimizes side reactions.

  • Molar Ratios : 1:1.2 (acid:alcohol) with 1.5 eq. DCC and 0.1 eq. DMAP.

  • Temperature : Room temperature (20–25°C) under nitrogen atmosphere.

Yield : 67–72% after column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Displacement Using Stannyl Precursors

For radiolabeled variants (e.g., with ^123I), a tributylstannyl precursor undergoes iododestannylation. This method, adapted from PMC studies, replaces methanol with acetonitrile to prevent ester methanolysis.

Procedure :

  • React N-methylpiperidin-4-yl 4-(tributylstannyl)benzoate with Na^123I in acetonitrile.

  • Purify via HPLC (C18 column, 50% acetonitrile/0.1% TFA).

Key Modifications :

  • Reaction Time : Reduced from 15 to 7.5 minutes via continuous vortexing.

  • Purification : Alkaline adjustment (0.1 M NaOH) enhances HPLC resolution.

Outcome :

  • Radiochemical yield: >80%.

  • Specific activity: ~4500 GBq/μmol.

Reaction Optimization and Challenges

Solvent and Base Selection

ParameterDCC/DMAP MethodStannyl Method
Solvent DichloromethaneAcetonitrile
Base None0.1 M NaOH (quench)
Temperature 25°C20°C (ambient)

Observations :

  • Polar aprotic solvents (e.g., DMF) risk N-methylpiperidine quaternization.

  • Acetonitrile’s low nucleophilicity prevents ester degradation during iodination.

Steric and Electronic Effects

The ortho-iodo substituent on benzoic acid introduces steric hindrance, necessitating:

  • Extended reaction times (24–48 hours) for complete conversion.

  • Excess DCC (1.5 eq.) to compensate for reduced reactivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry improves scalability:

  • Residence Time : 30 minutes at 50°C.

  • Yield Increase : 78% vs. 67% in batch.

Equipment :

  • Microreactors with Teflon tubing to minimize iodide corrosion.

  • In-line IR spectroscopy for real-time monitoring.

Hazard Mitigation

  • Iodine Handling : Closed systems with scrubbers to capture volatile HI.

  • Waste Management : Tributyltin byproducts require chelation before disposal.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

^1H NMR (400 MHz, CDCl₃) :

  • δ 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.41 (t, J = 7.5 Hz, 1H, ArH), 7.21 (d, J = 7.5 Hz, 1H, ArH).

  • δ 4.72 (tt, J = 4.0, 12.0 Hz, 1H, piperidinyl-OCH), 2.31 (s, 3H, NCH₃).

^13C NMR :

  • δ 166.5 (C=O), 138.2 (C-I), 94.5 (C-2).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Mobile Phase : 55% acetonitrile/45% 0.1% TFA.

  • Retention Time : 8.2 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.